1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one

Description

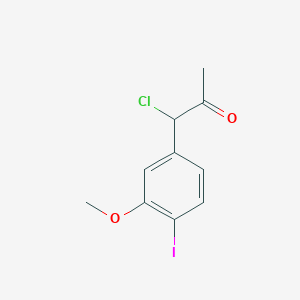

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a propan-2-one backbone substituted with a chloro group at position 1 and a 4-iodo-3-methoxyphenyl group at the same carbon. The iodine atom at the para position of the phenyl ring contributes to its high molecular weight (340.54 g/mol) and polarizability, while the methoxy group at the meta position enhances solubility in polar solvents.

Properties

Molecular Formula |

C10H10ClIO2 |

|---|---|

Molecular Weight |

324.54 g/mol |

IUPAC Name |

1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H10ClIO2/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |

InChI Key |

VRCMRQBPTYTWSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)I)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the halogenation and alkylation of appropriate precursors. One common method involves the reaction of 4-iodo-3-methoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with amino acid residues or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Comparison with Analogues :

- Hydrazinylidene Derivatives: Synthesized via diazonium salt coupling with methyl 2-chloro-3-oxobutanoate, yielding planar structures with extended conjugation .

- Chalcone Derivatives : Prepared via Claisen-Schmidt condensation (e.g., 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one), leveraging α,β-unsaturation for reactivity .

- Bromo/Chloro Imines : Formed through imine condensation, exhibiting higher thermal stability due to halogen electronegativity .

Reactivity Differences :

Physicochemical and Spectroscopic Properties

- Solubility: The iodine substituent enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-iodinated analogues. Methoxy groups further improve solubility in alcohols .

- Crystallography : The target compound’s crystal packing may resemble 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which adopts a planar conformation with intermolecular hydrogen bonding (N–H⋯O) .

- Spectroscopy : The iodine atom would produce distinct ¹³C NMR shifts (δ ~90–100 ppm for C-I) and a higher molecular ion peak in MS compared to bromo/chloro analogues .

Biological Activity

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study evaluating various monomeric alkaloids found that certain compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In a comprehensive study of pyridine derivatives, some showed promising antifungal effects against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . While specific data on the compound's antifungal efficacy is limited, its structural similarities suggest potential activity.

Cytotoxicity studies are crucial for understanding the therapeutic potential of any compound. The compound's mechanism of action may involve interactions with cellular targets, potentially leading to apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against various cancer cell lines .

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Compound C | MCF-7 | 45 |

| Compound D | HCT-116 | 6 |

| This compound | TBD |

Study 1: Antimicrobial Efficacy

In a recent investigation, a series of phenylaminopropanol derivatives were assessed for their antimicrobial properties against body odor-related microorganisms. The study utilized a turbidimetric measurement method to establish growth curves, demonstrating that certain derivatives exhibited significant inhibitory action against Staphylococcus epidermidis and Corynebacterium xerosis .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the phenyl ring significantly influenced the antibacterial potency of similar compounds. The presence of electron-donating groups enhanced activity against bacterial strains, indicating that strategic substitutions could optimize the biological efficacy of compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.